molecular formula C50H98O10 B12683708 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate CAS No. 97467-66-8

3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate

Cat. No.: B12683708
CAS No.: 97467-66-8
M. Wt: 859.3 g/mol
InChI Key: UIXPZXWQZJBLMD-UHFFFAOYSA-N
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Description

3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate: is a chemical compound that belongs to the class of organic compounds known as dialkyl ethers. These compounds are characterized by the presence of two alkyl groups attached to an oxygen atom. The compound is often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate typically involves the reaction of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol with stearic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using industrial-scale distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products:

    Oxidation: Stearic acid and other carboxylic acids.

    Reduction: Alcohols and other reduced forms of the compound.

    Substitution: Various substituted esters and ethers.

Scientific Research Applications

Chemistry: 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

Biology: In biological research, the compound is used as a surfactant and emulsifying agent. It helps in the stabilization of biological samples and is used in the formulation of various biological assays.

Medicine: The compound is explored for its potential use in drug delivery systems. Its ability to form stable emulsions makes it a candidate for encapsulating and delivering therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of cosmetics and personal care products. It acts as an emulsifier and stabilizer in creams, lotions, and other formulations.

Mechanism of Action

The mechanism of action of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate involves its interaction with various molecular targets. As a surfactant, it reduces the surface tension between different phases, allowing for the formation of stable emulsions. This property is particularly useful in drug delivery systems, where the compound helps in the encapsulation and controlled release of therapeutic agents.

Comparison with Similar Compounds

  • 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol
  • 3,6,9,12,15,18-Hexaoxaicosane-1,20-diamine
  • Amino-PEG6-amine
  • Amino-PEG7-amine

Comparison: Compared to similar compounds, 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate is unique due to its ester functional groups. These groups impart specific chemical properties, such as increased hydrophobicity and the ability to form stable emulsions. This makes it particularly useful in applications where surfactant properties are desired, such as in cosmetics and drug delivery systems.

Properties

CAS No.

97467-66-8

Molecular Formula

C50H98O10

Molecular Weight

859.3 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl octadecanoate

InChI

InChI=1S/C50H98O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-49(51)59-47-45-57-43-41-55-39-37-53-35-36-54-38-40-56-42-44-58-46-48-60-50(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3

InChI Key

UIXPZXWQZJBLMD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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